molecular formula C12H20N2O4 B14379789 4,4'-Dinitro-1,1'-bi(cyclohexane) CAS No. 89905-83-9

4,4'-Dinitro-1,1'-bi(cyclohexane)

Cat. No.: B14379789
CAS No.: 89905-83-9
M. Wt: 256.30 g/mol
InChI Key: FPNGQGKZSOWYEA-UHFFFAOYSA-N
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Description

4,4’-Dinitro-1,1’-bi(cyclohexane) is an organic compound characterized by two cyclohexane rings connected at the 1,1’ positions, each bearing a nitro group at the 4,4’ positions. This compound belongs to the class of substituted cyclohexanes, which are known for their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinitro-1,1’-bi(cyclohexane) typically involves nitration reactions. One common method is the nitration of 1,1’-bi(cyclohexane) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4,4’ positions.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dinitro-1,1’-bi(cyclohexane) may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of byproducts. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dinitro-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The major product is 4,4’-diamino-1,1’-bi(cyclohexane).

    Substitution: Depending on the substituent introduced, various substituted cyclohexane derivatives can be formed.

Scientific Research Applications

4,4’-Dinitro-1,1’-bi(cyclohexane) has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving nitro group reduction and its biological implications.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Dinitro-1,1’-bi(cyclohexane) primarily involves its nitro groups. These groups can undergo reduction to form amino groups, which can then interact with various biological molecules. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    4,4’-Diamino-1,1’-bi(cyclohexane): The reduced form of 4,4’-Dinitro-1,1’-bi(cyclohexane).

    4,4’-Dinitro-1,1’-bi(cyclohexyl): A similar compound with different substituents.

Properties

CAS No.

89905-83-9

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

1-nitro-4-(4-nitrocyclohexyl)cyclohexane

InChI

InChI=1S/C12H20N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2

InChI Key

FPNGQGKZSOWYEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CCC(CC2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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